

Hodgkinsine B: A Technical Overview of a Complex Indole Alkaloid

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Compound of Interest		
Compound Name:	Hodgkinsine B	
Cat. No.:	B15618118	Get Quote

Hodgkinsine B, a complex tris(pyrrolidinoindoline) alkaloid, has garnered significant interest within the scientific community for its diverse biological activities. This technical guide provides an in-depth overview of **Hodgkinsine B**, focusing on its chemical properties, established biological effects, and the experimental methodologies used to elucidate its functions. The information is tailored for researchers, scientists, and professionals in the field of drug development.

Core Chemical and Physical Data

Hodgkinsine B is a stereoisomer of hodgkinsine, distinguished by its unique three-dimensional arrangement of three pyrrolidinoindoline subunits. This structural complexity gives rise to its distinct pharmacological profile.

Property	Value	Citation(s)
CAS Number	586955-76-2	[1]
Molecular Formula	СззНз8N6	[1]
Molecular Weight	518.7 g/mol	[2]
Appearance	Solid	[1]
Synonym	(–)-Hodgkinsine B	[1]



Biological Activities and Mechanisms of Action

Hodgkinsine B exhibits a range of biological effects, most notably analgesic, antiviral, antibacterial, and antifungal activities.[2] Its primary mechanism of action for analgesia involves a dual modulation of the central nervous system, acting as both a mu-opioid receptor agonist and an NMDA receptor antagonist.[2][3]

Analgesic Activity

The pain-relieving properties of **Hodgkinsine B** are attributed to its interaction with key receptors involved in nociception. As a mu-opioid receptor agonist, it mimics the effects of endogenous opioids, while its NMDA receptor antagonism helps to modulate glutamatergic neurotransmission, a pathway implicated in chronic pain states.[3]

While specific dose-response data such as ED50 values for **Hodgkinsine B** are not readily available in the public literature, studies have shown its efficacy in preclinical models. For instance, administration of **Hodgkinsine B** at a dose of 10 mg/kg has been observed to increase the latency to tail withdrawal in the tail-flick test in mice, indicating a significant analgesic effect.[1] The analgesic effects of the broader class of hodgkinsine stereoisomers have been evaluated in both tail flick and capsaicin pain models.[4]

Antimicrobial Activity

Hodgkinsine B is part of a family of pyrrolidinoindoline alkaloids that have demonstrated notable antimicrobial properties.[5] Although specific Minimum Inhibitory Concentration (MIC) values for **Hodgkinsine B** against a range of bacteria and fungi are not widely published, related compounds within this class have shown potent activity. For example, Hodgkinsine A and quadrigemine C have exhibited MIC values as low as 5 μg/mL against certain bacteria.[6]

Antiviral Activity

The antiviral potential of **Hodgkinsine B** and its congeners has also been reported.[3] Hodgkinsine A, a closely related stereoisomer, has demonstrated substantial activity against both a DNA virus (Herpes Simplex Virus-1) and an RNA virus (Vesicular Stomatitis Virus).[6] However, quantitative data such as EC50 (half-maximal effective concentration), CC50 (half-



maximal cytotoxic concentration), and the resulting Selectivity Index (SI) for **Hodgkinsine B** against specific viruses are not currently available in the public domain.

Quantitative Data Summary

The following tables are structured to present quantitative data on the biological activities of **Hodgkinsine B**. It is important to note that specific quantitative data for **Hodgkinsine B** is limited in publicly accessible literature. Where data is available for closely related compounds, it is provided with a clear indication.

Table 1: Analgesic Activity of Hodgkinsine B

Test Model	Species	Route of Administrat ion	Effective Dose	Observed Effect	Citation(s)
Tail-Flick Test	Mice	Not Specified	10 mg/kg	Increased latency to tail withdrawal	[1]
Hot-Plate Test	Mice	Not Specified	Data not available for Hodgkinsine B	Hodgkinsine (5 mg/kg) increases latency to paw licking	[8]

Table 2: Antimicrobial Activity of Pyrrolidinoindoline Alkaloids

Compound/Class Test Organism(s)		MIC	Citation(s)
Hodgkinsine A	Certain Bacteria	As low as 5 μg/mL	[6][7]
Quadrigemine C	Certain Bacteria	As low as 5 μg/mL	[6][7]
Hodgkinsine B	Data not public e B Not Specified available		

Table 3: Antiviral Activity of Pyrrolidinoindoline Alkaloids



Compo und/Cla ss	Virus(es)	Cell Line	Assay Type	EC50	CC50	Selectiv ity Index (SI)	Citation (s)
Hodgkins ine A	Herpes Simplex Virus-1, Vesicular Stomatiti s Virus	Vero	Not Specified	Substanti al activity observed	Data not available	Data not available	[6]
Hodgkins ine B	Not Specified	-	-	Data not available	Data not available	Data not available	

Experimental Protocols

The following sections detail the methodologies for key experiments cited in the study of **Hodgkinsine B** and related alkaloids.

Analgesic Activity Assays

- 1. Tail-Flick Test: This method assesses the spinal reflex to a thermal stimulus.
- Apparatus: A tail-flick analgesiometer that applies a focused beam of heat to the underside of a rodent's tail.
- Procedure:
 - A baseline latency for the tail-flick response is determined for each animal before drug administration.
 - Hodgkinsine B or a control substance is administered.
 - At predetermined time intervals post-administration, the heat stimulus is applied, and the time taken for the animal to flick its tail out of the beam is recorded.
 - A cut-off time is established to prevent tissue damage.



- Endpoint: An increase in the latency to tail-flick compared to baseline and control groups indicates an analgesic effect.
- 2. Hot-Plate Test: This test measures the response to a thermal stimulus applied to the paws and is considered to assess a more complex, supraspinal analgesic response.
- Apparatus: A hot plate analgesiometer with a surface maintained at a constant temperature (e.g., 55 ± 0.5 °C).
- Procedure:
 - A baseline reaction time (e.g., paw licking, jumping) is recorded for each animal.
 - The test compound or control is administered.
 - At specified time points, the animal is placed on the hot plate, and the latency to the first sign of nociception is recorded.
 - A maximum exposure time is set to avoid injury.
- Endpoint: A significant increase in the reaction time compared to the control group suggests central analgesic activity.

Antimicrobial Susceptibility Testing

- 1. Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination: This is a quantitative assay to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
- Materials: 96-well microtiter plates, appropriate bacterial growth medium (e.g., Mueller-Hinton Broth), bacterial inoculum standardized to a 0.5 McFarland standard, and a solution of the test compound.
- Procedure:
 - Serial two-fold dilutions of the test compound are prepared in the growth medium in the wells of a microtiter plate.



- Each well is inoculated with a standardized bacterial suspension.
- Positive (no drug) and negative (no bacteria) controls are included.
- The plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).
- Endpoint: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Antiviral Activity Assays

- 1. Plaque Reduction Assay: This assay measures the ability of a compound to inhibit the formation of viral plaques, which are areas of cell death in a monolayer.
- Materials: Confluent monolayer of host cells in multi-well plates, virus stock, and various concentrations of the test compound.
- Procedure:
 - Host cell monolayers are infected with a known amount of virus.
 - After a viral adsorption period, the inoculum is removed, and the cells are overlaid with a semi-solid medium (e.g., containing agarose or methylcellulose) with or without different concentrations of the test compound.
 - Plates are incubated for a period sufficient for plaque formation.
 - Cells are then fixed and stained (e.g., with crystal violet) to visualize the plaques.
- Endpoint: The number of plaques is counted, and the EC50 is calculated as the
 concentration of the compound that reduces the number of plaques by 50% compared to the
 virus control.
- 2. Cytotoxicity Assay (e.g., MTT Assay): This assay is crucial to determine if the antiviral effect is not due to the compound's toxicity to the host cells.
- Materials: Host cells in a 96-well plate, various concentrations of the test compound, and a reagent such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).



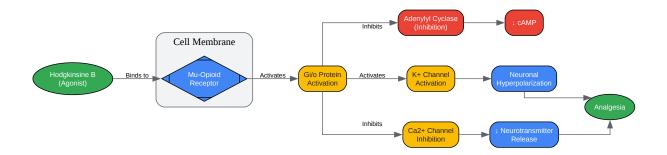
• Procedure:

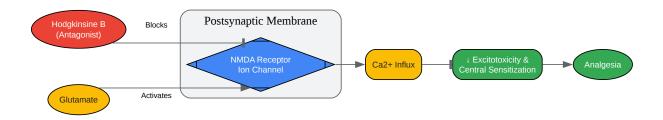
- Cells are incubated with different concentrations of the test compound for a period similar to the antiviral assay.
- The MTT reagent is added, which is converted by viable cells into a colored formazan product.
- The formazan is solubilized, and the absorbance is measured using a microplate reader.
- Endpoint: The CC50 is the concentration of the compound that reduces cell viability by 50%.
 The Selectivity Index (SI = CC50/EC50) is then calculated to assess the therapeutic window of the compound.

Signaling Pathways and Experimental Workflows

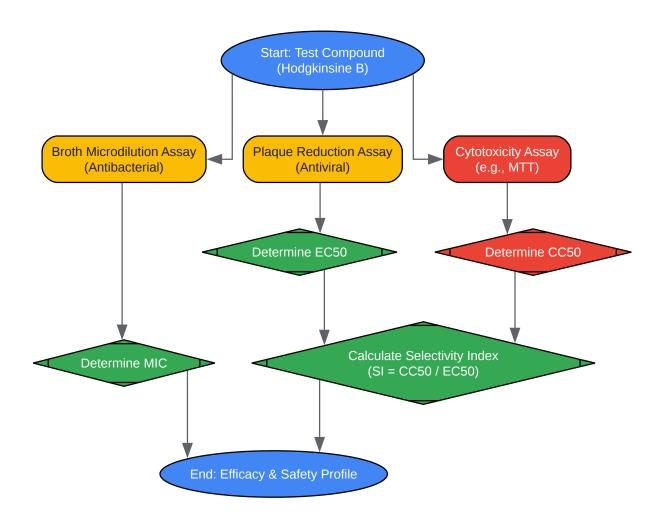
The analgesic effects of **Hodgkinsine B** are mediated through its interaction with mu-opioid and NMDA receptors. The following diagrams illustrate the generalized signaling pathways associated with these mechanisms and a typical workflow for assessing antimicrobial activity.











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